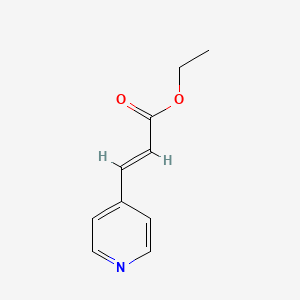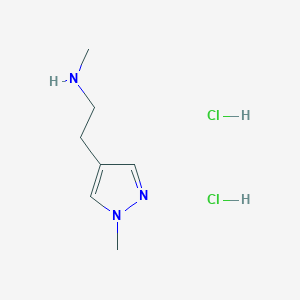![molecular formula C27H28N6O3 B2685150 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide CAS No. 1040649-14-6](/img/structure/B2685150.png)
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Design and Pharmacological Potential
This compound, while not directly found in the searched literature, belongs to a broader class of chemical entities that have been synthesized and evaluated for their potential in treating various diseases through innovative molecular design. These compounds, including closely related structures, demonstrate a wide range of applications in scientific research, from inhibiting specific enzymes to potential treatments for infectious diseases and cancer.
One notable application is the development of aqueous-soluble inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This selectivity is crucial for the treatment of diseases involving ACAT-1 overexpression. The incorporation of a piperazine unit, similar in structure to the queried compound, has been shown to enhance aqueous solubility and oral absorption, making such compounds promising clinical candidates (Shibuya et al., 2018).
Antimicrobial and Antituberculosis Activity
Research on analogs of the queried compound has led to the discovery of new classes of antimicrobial agents. Thiazole-aminopiperidine hybrid analogues, for instance, have shown promising activity against Mycobacterium tuberculosis, indicating their potential in developing novel antituberculosis therapies (Jeankumar et al., 2013).
Insecticidal Applications
Further expanding its potential applications, derivatives of similar compounds have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, demonstrating the versatility of this chemical scaffold in contributing to agricultural sciences (Fadda et al., 2017).
Antimicrobial and Antifungal Properties
The structural flexibility of compounds within this chemical class also allows for the synthesis of derivatives with potent antimicrobial and antifungal activities. These compounds have been evaluated against a variety of microbial strains, showcasing their potential in developing new antimicrobial therapies (Bondock et al., 2008).
Alzheimer's Disease Research
A particularly intriguing application is the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, which have been described as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This indicates a potential therapeutic use in Alzheimer's disease research, focusing on combating neurodegenerative processes (Umar et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various biological targets such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It can be inferred that the compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in the production of reactive oxygen species (ros) and the transmission of nerve pulses .
Result of Action
Similar compounds have been reported to have various biological activities, including antioxidant, antibacterial, antifungal, and antitumor activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Propriétés
IUPAC Name |
2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-2-30-17-22(25-23(18-30)27(36)33(29-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)28-20-9-5-3-6-10-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXEPCMEIVBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)
![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)
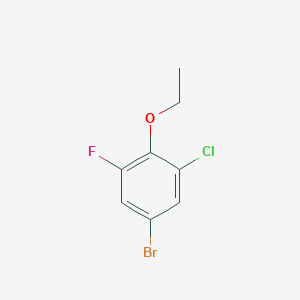
![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
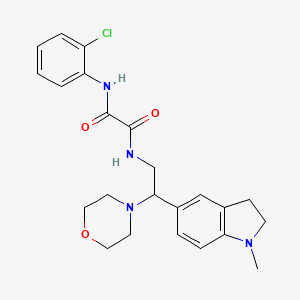
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)
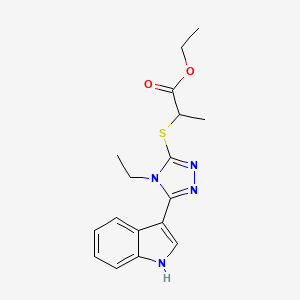
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2685077.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
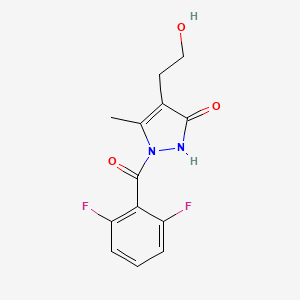

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
